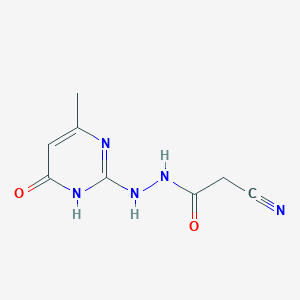

2-cyano-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

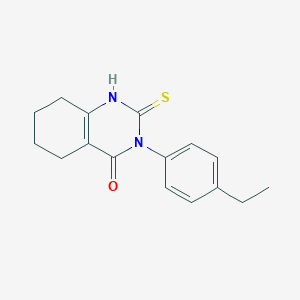

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Stirring the cyanoacetamide derivative with carbon disulfide in the presence of potassium hydroxide in N,N‐dimethylformamide followed by cycloalkylation with 1,2‐dibromoethane affords 2‐cyano‐2‐(1,3‐dithian‐2‐ylidene)‐N‐(6‐iodo‐2‐methyl‐4‐oxo‐quinazolin‐3(4H)‐yl)acetamide .Molecular Structure Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .Physical And Chemical Properties Analysis

The IR spectrum, ν, cm –1: 3410 br (NH), 3304 s (OH), 2216 s (C≡N), 1720 br (C=O), 1666, 1644, 1603, m (C=С). 1 H NMR spectrum, δ, ppm: 13.01 (1Н, ОН), 7.74 d (2Н, СН, JHH = 8.1 Hz), 7.32 d (2Н, СН, JHH = 8.1 Hz), 7.04 s (1Н, СH), 6.81 s (1H, NH), 2.36 s (3Н, СН 3). 13 C NMR spectrum, δ C, ppm: 162.9 (C 4), 162.3 (COO), 153.7 (C 6 O), 146.9 (C 4ʹ), 141.8 (C 1ʹ), 129.7 (C 2ʹ, C 6ʹ), 129.5 (C 2), 127.6 (C 3ʹ, C 5ʹ), 114.7 (CN), 104.7 (C 3, C 5), 21.0 (CH 3) .Wissenschaftliche Forschungsanwendungen

- Examples : Notable representatives include Milrinone, Olprinon, and Saterinon, along with their analogs .

- Example : 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM) and related 4-methylene-4H-pyrans serve as biomarkers, optical chemosensors, and dyes in solar cells .

Cardiovascular Pharmacology

Oncology and Apoptosis Regulation

Antiviral and Anticonvulsive Properties

Uridine Phosphorylase Inhibition

Organic Electronics and Photophysical Properties

Xanthine Oxidase (XO) Inhibition

Wirkmechanismus

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that a number of hydrazide hydrazone derivatives possess interesting bioactivity . The chemistry of the carbon–nitrogen double bond of hydrazone is becoming the backbone of condensation reactions in benzo-fused N-heterocycles, which also constitute an important class of compounds for new drug development .

Zukünftige Richtungen

The main aim of this review is to show the application of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization . The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings . This review aims to cover literature up to 2018, showing the distribution of publications involving use of cyanoacetohydrazides for preparation of heterocycles .

Eigenschaften

IUPAC Name |

2-cyano-N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c1-5-4-7(15)11-8(10-5)13-12-6(14)2-3-9/h4H,2H2,1H3,(H,12,14)(H2,10,11,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJLJPZFRUJXGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NNC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)acetohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[4-(morpholin-4-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]propanoate](/img/structure/B6461946.png)

![1-{1-[(thiophen-2-yl)methyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6461953.png)

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B6461960.png)

![ethyl 2-{[(2-methoxyphenyl)carbamoyl]methyl}-5-methyl-1,1-dioxo-2H-1??,2,6-thiadiazine-4-carboxylate](/img/structure/B6461973.png)

![2-[2-(3-chlorophenyl)-4-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}-6-methylpyrimidin-5-yl]ethan-1-ol](/img/structure/B6461991.png)

![3-{2-[4-(1-benzoylpiperidin-4-yl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462001.png)

![ethyl 2-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-5-methyl-1,1-dioxo-2H-1??,2,6-thiadiazine-4-carboxylate](/img/structure/B6462005.png)

![ethyl 5-methyl-1,1-dioxo-2-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H-1??,2,6-thiadiazine-4-carboxylate](/img/structure/B6462015.png)

![2-methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride](/img/structure/B6462032.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B6462037.png)

![3-(2-{4-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462049.png)

![methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B6462058.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6462066.png)